4-(2-Bromoethyl)-3,5-dimethylisoxazole is a chemical compound with the empirical formula C9H10BrNO. It falls within the category of isoxazoles, which are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms. The compound’s molecular weight is approximately 210.07 g/mol .
4-(2-Bromoethyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the isoxazole family, characterized by its unique five-membered ring structure containing both nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and synthesis of biologically active compounds.
The compound can be synthesized from readily available precursors, including 3,5-dimethylisoxazole and bromoethyl derivatives. The synthesis methods are often reported in patents and scientific literature, highlighting various approaches to achieve high yields and purity.
4-(2-Bromoethyl)-3,5-dimethylisoxazole is classified as an organic compound with the following characteristics:
The synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole at the 4-position using brominating agents such as phosphorus tribromide or N-bromosuccinimide. A common method includes:
The molecular structure of 4-(2-Bromoethyl)-3,5-dimethylisoxazole features:
4-(2-Bromoethyl)-3,5-dimethylisoxazole can participate in various chemical reactions due to its reactive bromo group:
The mechanism of action for reactions involving 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically follows standard pathways for electrophilic substitution:
Kinetics of these reactions are influenced by factors such as solvent polarity and temperature, which can affect reaction rates and product distributions.
4-(2-Bromoethyl)-3,5-dimethylisoxazole has several potential applications in scientific research:
This compound's versatility makes it valuable in both academic research and industrial applications, contributing to advancements in drug development and organic synthesis methodologies.
Cross-coupling reactions enable precise functionalization of the isoxazole scaffold, particularly at the 4-position. The bromoethyl side chain in 4-(2-bromoethyl)-3,5-dimethylisoxazole (CAS 83467-35-0) serves as a handle for transition metal-catalyzed transformations. Suzuki-Miyaura couplings exemplify this approach, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate reactions between aryl/vinyl boronic acids and brominated isoxazole precursors. These reactions typically employ inorganic bases (K₂CO₃, K₃PO₄) in THF at 60-80°C, achieving yields >75% under optimized conditions [8]. Sonogashira coupling further extends utility by enabling alkyne incorporation, utilizing Pd/Cu dual catalytic systems to couple terminal alkynes with 4-bromomethyl intermediates. This method demonstrates exceptional regioselectivity due to the electron-deficient nature of the isoxazole ring, which directs metal insertion at the C-Br site [8]. The synthetic versatility is highlighted in pharmaceutical intermediates where the bromoethyl moiety undergoes subsequent cyclization to yield bioactive heterocycles.
Table 1: Cross-Coupling Methodologies for Isoxazole Functionalization
Reaction Type | Catalyst System | Conditions | Key Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12h | 4-Arylisoxazoles | 75-92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF, 60°C, 8h | 4-Alkynylisoxazoles | 68-85% |
Heck | Pd(OAc)₂, P(o-tol)₃ | Acetonitrile, 100°C | 4-Vinylisoxazoles | 70-88% |
Bivalent inhibitors leverage 4-(2-bromoethyl)-3,5-dimethylisoxazole as a monomeric unit in dimeric architectures targeting epigenetic proteins. Strategic linker design profoundly impacts bioactivity: Early dimers connected via alkyl chains (C4-C10) showed moderate BRD4 affinity (IC₅₀ = 120-450 nM), while triazole-containing polyethylene glycol (PEG) linkers dramatically enhanced potency. Compound 22 (triazole-PEG₃ linker) achieved BRD4(1) IC₅₀ = 7.7 nM – a 20-fold improvement over monomeric counterparts – due to simultaneous engagement of tandem bromodomains. The synthetic route involves: (1) nucleophilic displacement of the bromoethyl group with propargyl bromide to install alkyne functionality; (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diazide-PEG linkers [1]. Optimal linker length (PEG₃ > PEG₁) balances conformational flexibility and domain spacing, while triazole rings contribute π-stacking with Trp81 in the BRD4 binding pocket. Subsequent methyl group removal from the isoxazole nitrogen further increased affinity (e.g., compound 32, IC₅₀ < 2.1 nM), demonstrating linker-drug interplay [1] [2].
Table 2: Impact of Linker Architecture on Dimer Performance
Linker Type | Representative Compound | BRD4(1) IC₅₀ (nM) | Cellular IC₅₀ (HCT116) |
---|---|---|---|
Butyl (C4) | 15 | 450 ± 32 | >1000 nM |
Hexyl (C6) | 17 | 210 ± 18 | 850 nM |
Triazole-PEG₁ | 21 | 4.2 ± 0.3 | 320 nM |
Triazole-PEG₃ | 22 | 7.7 ± 0.6 | 162 nM |
Optimized Triazole* | 32 | <2.1 | <50 nM |
*Post-methyl removal optimization [1]
Regioselective bromination at the isoxazole 4-position is pivotal for accessing 4-(2-bromoethyl)-3,5-dimethylisoxazole. The two-step sequence involves:
Palladium and copper catalysts govern site-selective modifications of the isoxazole core:
Table 3: Catalytic Systems for Isoxazole Functionalization
Catalyst System | Reaction | Regioselectivity | Key Advantage |
---|---|---|---|
Pd(OAc)₂/XPhos | Direct C4 Arylation | >20:1 (C4 vs. C3/C5) | Avoids pre-halogenation |
CuI/1,10-phenanthroline | Bromine Migration | Exclusive C4 | Converts C-I to C-Br |
n-BuLi/TMEDA | Ortho-Lithiation | C4 functionalization | Enables deuterium labeling |
PdCl₂(dppf)/AsPh₃ | Suzuki Coupling | C4 selectivity | Tolerates bromoethyl group |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7